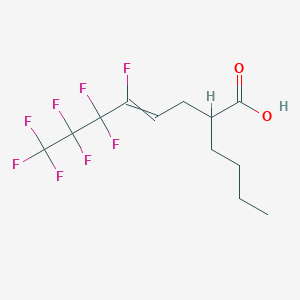silanol CAS No. 89787-71-3](/img/structure/B14373629.png)
[2-(Azepan-1-yl)ethyl](diphenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-yl)ethylsilanol is a chemical compound that belongs to the class of organosilicon compounds It features a silanol group attached to a diphenyl structure, with an azepane ring linked through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)ethylsilanol typically involves the reaction of diphenylsilanol with an azepane derivative. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve steps such as:
Formation of the azepane derivative: This can be achieved through the cyclization of appropriate precursors.
Reaction with diphenylsilanol: The azepane derivative is then reacted with diphenylsilanol under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 2-(Azepan-1-yl)ethylsilanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)ethylsilanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanones, while reduction can produce silanes.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azepan-1-yl)ethylsilanol is used as a building block for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. It may also have applications in the development of new therapeutic agents.
Industry
In the industrial sector, 2-(Azepan-1-yl)ethylsilanol is used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)ethylsilanol involves its interaction with molecular targets through its silanol group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The azepane ring provides additional stability and flexibility, allowing the compound to interact with a wide range of molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilanol: Lacks the azepane ring, making it less flexible.
Azepane derivatives: Do not contain the silanol group, limiting their reactivity.
Other organosilicon compounds: May have different substituents, affecting their chemical properties and applications.
Uniqueness
2-(Azepan-1-yl)ethylsilanol is unique due to the combination of the silanol group and the azepane ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
89787-71-3 |
|---|---|
Molecular Formula |
C20H27NOSi |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl-hydroxy-diphenylsilane |
InChI |
InChI=1S/C20H27NOSi/c22-23(19-11-5-3-6-12-19,20-13-7-4-8-14-20)18-17-21-15-9-1-2-10-16-21/h3-8,11-14,22H,1-2,9-10,15-18H2 |
InChI Key |
MYDMAZCRYDTTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
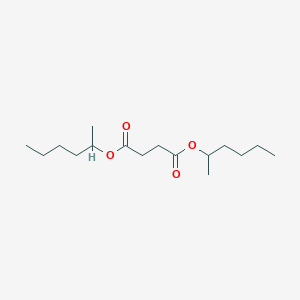
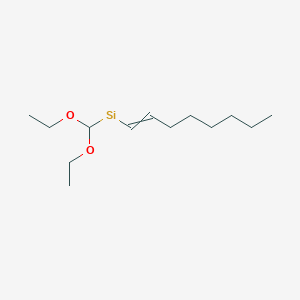
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
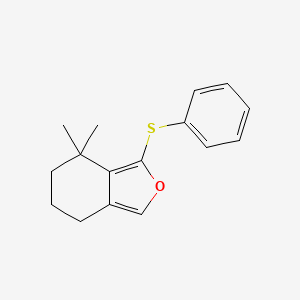

![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

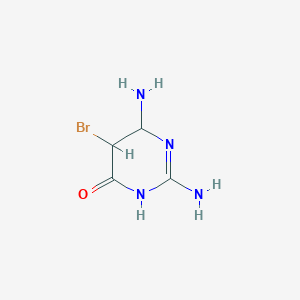

phosphane](/img/structure/B14373608.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
